3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione
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Overview
Description
3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a chromene backbone with a trifluoromethyl-substituted aniline group, making it a valuable molecule in various fields such as medicinal chemistry, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione typically involves the condensation of 3-(trifluoromethyl)aniline with a suitable chromene derivative. One common method includes the following steps:
Starting Materials: 3-(trifluoromethyl)aniline and 2H-chromene-2,4-dione.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The base deprotonates the chromene derivative, facilitating the nucleophilic attack by the aniline derivative. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography, are often employed.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents, making this compound a valuable scaffold for drug design.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{(Z)-[3-(fluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione
- 3-{(Z)-[3-(chloromethyl)anilino]methylidene}-2H-chromene-2,4-dione
- 3-{(Z)-[3-(bromomethyl)anilino]methylidene}-2H-chromene-2,4-dione
Uniqueness
Compared to similar compounds, 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications.
Properties
IUPAC Name |
4-hydroxy-3-[[3-(trifluoromethyl)phenyl]iminomethyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)10-4-3-5-11(8-10)21-9-13-15(22)12-6-1-2-7-14(12)24-16(13)23/h1-9,22H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESSHVAHXFUSAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=CC(=C3)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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